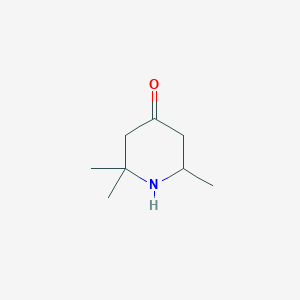

2,2,6-Trimethyl-piperidin-4-one

Description

Significance of Piperidin-4-one Derivatives in Heterocyclic Chemistry Research

Piperidin-4-one and its derivatives are of paramount importance in heterocyclic chemistry, largely because they are core components of many natural products and pharmaceutically active molecules. chemrevlett.comresearchgate.netchemrevlett.com The piperidine (B6355638) ring is a ubiquitous structural feature in numerous alkaloids and drug candidates. chemrevlett.comresearchgate.net The value of these compounds is demonstrated by the thousands of piperidine-based structures mentioned in clinical and preclinical studies. chemrevlett.comresearchgate.net

The rigid, yet conformationally flexible, chair-like structure of the piperidin-4-one ring provides a defined three-dimensional framework for substituents. This is critical for molecular recognition and interaction with biological targets. Consequently, this scaffold is frequently used in medicinal chemistry to design and synthesize novel therapeutic agents. nih.gov The ability to easily modify the ring at the nitrogen atom, the ketone, and the adjacent carbon atoms allows for extensive exploration of structure-activity relationships. nih.gov Derivatives such as 2,2,6,6-tetramethyl-4-piperidone are significant not only as synthetic intermediates but also for their applications in material science. ontosight.ai

Historical Development and Evolution of Piperidin-4-one Synthesis Methodologies

The synthesis of piperidin-4-ones has evolved significantly over more than a century. One of the earliest and most classic methods is the Petrenko-Kritschenko piperidone synthesis, first described in 1906. wikipedia.orgchempedia.info This multicomponent reaction involves the condensation of an acetonedicarboxylic acid ester, two equivalents of an aldehyde, and ammonia (B1221849) or a primary amine to produce symmetrically substituted 4-piperidones. chempedia.infodrugfuture.comsynarchive.com This method is mechanistically related to the well-known Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.orgdrugfuture.com Another foundational method is the Mannich condensation, which utilizes an active methylene (B1212753) compound, an aldehyde (like formaldehyde), and an amine. chemrevlett.combiomedpharmajournal.org

Over the years, these classical methods have been refined and newer, more efficient strategies have been developed. Modern approaches often focus on improving stereoselectivity and providing access to a wider variety of substitution patterns, which can be a limitation in traditional methods. googleapis.com For example, while the Petrenko-Kritschenko reaction is excellent for 2,6-disubstituted piperidones, accessing derivatives with substitution at other positions, like the 2-position, has been historically challenging. googleapis.com

Recent innovations include:

Aza-Michael Reactions: The double aza-Michael addition of a primary amine to a divinyl ketone is an atom-efficient method for creating the piperidin-4-one core. kcl.ac.uk

Transition Metal-Catalyzed Reactions: Rhodium-catalyzed cascade reactions have been developed to synthesize valuable piperidin-4-one derivatives in high yields. acs.org

Alternative Cyclization Strategies: Methods using 1,5-dihalo-3-pentanones reacting with primary amines offer a route with readily available starting materials. google.com

Reduction of Pyridine (B92270) Precursors: The hydrogenation of various pyridine derivatives is a common and fundamental route to substituted piperidines, including piperidinones. nih.gov

The synthesis of 2,2,6,6-tetramethyl-4-piperidone (Triacetoneamine), a sterically hindered derivative, is typically achieved through the condensation of acetone (B3395972) and ammonia. google.com

Table 1: Comparison of Selected Piperidin-4-one Synthesis Methods

| Method | Reagents | Key Features |

| Petrenko-Kritschenko Synthesis | Aldehyde, Acetonedicarboxylic ester, Amine/Ammonia | Classic multicomponent reaction; yields symmetrically 2,6-disubstituted piperidones. wikipedia.orgwikipedia.org |

| Mannich Reaction | Substituted Aldehydes, Ketone (e.g., ethyl methyl ketone), Ammonium (B1175870) Acetate (B1210297) | Versatile method for producing various substituted piperidones. chemrevlett.combiomedpharmajournal.org |

| Aza-Michael Cyclization | Divinyl Ketones, Primary Amine (e.g., benzylamine) | Atom-efficient; allows for the synthesis of diverse N-substituted 4-piperidones. kcl.ac.uk |

| Reduction of Dihydropyridones | N-acyl-2,3-dihydro-4-pyridones, Zinc/Acetic Acid | Provides a mild and inexpensive route to racemic or enantiopure 4-piperidones. organic-chemistry.org |

Structural Elucidation Challenges and Innovations in Piperidin-4-one Chemistry

Determining the precise three-dimensional structure of piperidin-4-one derivatives presents several challenges. The key difficulty lies in ascertaining the stereochemistry and conformation of the flexible six-membered ring. The piperidine ring typically adopts a chair conformation to minimize steric strain, but boat or twist-boat conformations are also possible, particularly in highly substituted or fused-ring systems. chemrevlett.comchemrevlett.com The orientation of substituents (axial vs. equatorial) profoundly influences the molecule's properties and biological activity.

A suite of advanced analytical techniques is employed to overcome these challenges:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework. researchgate.net Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are indispensable for establishing connectivity between protons and carbons, helping to assign specific stereostructures. researchgate.netoptica.org

X-ray Crystallography: This technique provides unambiguous proof of the solid-state conformation and relative stereochemistry of a molecule. chemrevlett.comnih.gov Numerous crystal structures have been reported for piperidin-4-one derivatives, confirming that while chair conformations are common, boat and twist-boat forms also occur. chemrevlett.comchemrevlett.com

Computational Chemistry: Theoretical calculations, such as those using Density Functional Theory (DFT), are used to predict the relative energies of different conformers (e.g., axial vs. equatorial), aiding in the interpretation of experimental NMR data. researchgate.net

For the specific compound 2,2,6,6-tetramethyl-4-piperidone, its physical and spectroscopic properties are well-documented.

Table 2: Selected Properties of 2,2,6,6-Tetramethyl-4-piperidone

| Property | Value |

| CAS Registry Number | 826-36-8 |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| Melting Point | 34-38 °C |

| Boiling Point | 102-105 °C / 18 mmHg |

| Appearance | Powder or Crystals |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

The structural analysis of these compounds remains an active area of research, with the combination of spectroscopic, crystallographic, and computational methods providing a powerful toolkit for chemists. chemrevlett.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2,2,6-trimethylpiperidin-4-one |

InChI |

InChI=1S/C8H15NO/c1-6-4-7(10)5-8(2,3)9-6/h6,9H,4-5H2,1-3H3 |

InChI Key |

ZFCLAKPTEFRHMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CC(N1)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,2,6 Trimethyl Piperidin 4 One

Reactivity of the Carbonyl Group in 2,2,6-Trimethyl-piperidin-4-one

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a primary site for a variety of chemical reactions. Its reactivity is influenced by the steric hindrance imposed by the adjacent methyl groups and the electronic effects of the nitrogen heteroatom.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

One of the fundamental reactions is the reduction of the carbonyl group to a hydroxyl group, which can be achieved using various reducing agents. For instance, catalytic hydrogenation is a common method for this transformation. google.com The resulting 2,2,6-trimethyl-piperidin-4-ol is a valuable intermediate for further synthetic modifications.

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group allows for the introduction of new carbon-carbon bonds, leading to the formation of tertiary alcohols. These reactions significantly expand the structural diversity of accessible piperidine derivatives.

Furthermore, nucleophilic addition of amines and their derivatives to the carbonyl group is a key step in the formation of various nitrogen-containing functional groups, as will be discussed in subsequent sections.

Condensation Reactions with Carbonyl Compounds

Condensation reactions involving the carbonyl group of this compound and other carbonyl-containing compounds, such as aldehydes and ketones, are pivotal for the construction of more complex molecular architectures. These reactions, often catalyzed by acids or bases, typically proceed through an initial nucleophilic addition followed by a dehydration step.

A notable example is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with the piperidin-4-one in the presence of a base like piperidine. sci-hub.se This reaction leads to the formation of a new carbon-carbon double bond. Similarly, aldol-type condensation reactions can occur, where the enolate of the piperidin-4-one or another carbonyl compound attacks the carbonyl group of the reaction partner.

Multi-component condensation reactions involving 4-hydroxy-6-methyl-1H-pyridin-2-one, carbonyl compounds, and Meldrum's acid have been developed for the synthesis of various heterocyclic systems. researchgate.net These reactions often proceed via initial condensation of the aldehyde with Meldrum's acid, followed by a Michael addition of an enolate. researchgate.net

The condensation of 2-acetylpyridine (B122185) with various benzaldehydes can lead to the formation of cyclohexanol (B46403) derivatives and provides an improved route to substituted terpyridines. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Aldehyde/Ketone | Base (e.g., piperidine) | α,β-Unsaturated ketone |

| 4-Hydroxy-6-methyl-1H-pyridin-2-one | Aldehyde & Meldrum's acid | Triethylamine, Acetonitrile (B52724) | 4-Aryl-7-methyl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-2,5-dione |

| 2-Acetylpyridine | p-Tolualdehyde | Base | Cyclohexanol derivative |

Formation of Oxime and Thiosemicarbazone Derivatives

The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. ontosight.ai The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting this compound oxime possesses both acidic and basic properties and can participate in further reactions. ontosight.ai For instance, these oximes can be converted into esters. shd-pub.org.rs

Similarly, condensation with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. nih.gov This reaction follows a similar mechanism to oxime formation. Thiosemicarbazones derived from piperidin-4-ones are of interest due to their potential biological activities. The synthesis often involves refluxing the piperidin-4-one with thiosemicarbazide in a suitable solvent. nih.gov

The formation of semicarbazone derivatives has also been reported. For example, 2,6-diarylpiperidin-4-one N(4')-cyclohexylsemicarbazones have been synthesized and characterized. chemrevlett.com

| Reagent | Product |

| Hydroxylamine | This compound oxime |

| Thiosemicarbazide | This compound thiosemicarbazone |

| N(4')-cyclohexylsemicarbazide | This compound N(4')-cyclohexylsemicarbazone |

Transformations Involving the Nitrogen Heteroatom

The secondary amine nitrogen in the piperidine ring is another key reactive center, enabling a variety of functionalization reactions that modify the core heterocyclic structure.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound is nucleophilic and can be readily alkylated or acylated.

N-Alkylation involves the reaction of the piperidin-4-one with an alkyl halide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate or triethylamine, and solvents like acetonitrile or dimethylformamide (DMF) are often employed. researchgate.net The reaction proceeds via an SN2 mechanism. For example, methylation can be achieved using dimethyl sulfate. google.com The synthesis of N-aryl substituted piperidones has also been described. sciencemadness.org Alkylation experiments on 1-benzoyl- and 1-alkyl-4-piperidones have been conducted to produce 1-substituted 3-acetonyl-4-piperidones. rsc.org

N-Acylation is the introduction of an acyl group onto the nitrogen atom. This is typically achieved by reacting the piperidin-4-one with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. N-acyl derivatives of piperidin-4-ones have been synthesized and their conformations studied. chemrevlett.com

| Reaction Type | Reagent | Base | Product |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | K₂CO₃, NaH | N-Alkyl-2,2,6-trimethyl-piperidin-4-one |

| N-Alkylation | Dimethyl Sulfate | Alkaline substances | 1,2,2,6,6-Pentamethyl-4-piperidone |

| N-Acylation | Acyl Chloride or Anhydride | Triethylamine | N-Acyl-2,2,6-trimethyl-piperidin-4-one |

Ring-Opening and Ring-Expansion Reactions of the Piperidin-4-one Core

Under certain conditions, the piperidine ring of this compound and its derivatives can undergo ring-opening or ring-expansion reactions. These transformations often require specific reagents and reaction conditions to overcome the stability of the six-membered ring.

Ring-opening reactions can be initiated by nucleophilic attack, particularly in activated piperidone systems. For example, unbranched mercaptans can react with 1,2,2,6,6-pentamethyl-3,5-dimethylene-4-piperidone to yield ring-opened products. biu.ac.il

While specific examples of ring-expansion reactions directly from this compound are less common in the provided context, such transformations are known for related heterocyclic systems. These reactions can be valuable for accessing larger ring structures which are otherwise difficult to synthesize.

Reactivity of the α- and β-Positions to the Carbonyl Group

The presence of hydrogen atoms on the carbon atoms adjacent (α-positions) to the carbonyl group in this compound imparts significant reactivity to these sites. The carbon atoms at the 3- and 5-positions are the α-carbons, while the carbon atoms at the 2- and 6-positions, which are substituted with methyl groups, are in the β-position relative to the carbonyl.

Enolization and Enolate Chemistry

The α-protons of this compound are acidic and can be abstracted by a base to form a resonance-stabilized enolate anion. This process, known as enolization, is a cornerstone of its reactivity, enabling a wide range of subsequent chemical transformations. The equilibrium between the keto and enol tautomers is typically catalyzed by either acid or base.

Under basic conditions, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed to quantitatively generate the enolate. sigmaaldrich.comnih.gov The choice of base and reaction conditions can influence which of the two possible enolates (from deprotonation at C-3 or C-5) is formed, although in the case of this compound, the substitution pattern may favor one over the other. The resulting enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom of the former carbonyl group. google.com

Table 1: Factors Influencing Enolate Formation

| Factor | Influence on Enolate Formation |

| Base Strength | Strong bases (e.g., LDA) favor irreversible and complete enolate formation. nih.gov |

| Temperature | Lower temperatures often favor the kinetically controlled enolate, while higher temperatures can lead to the thermodynamically more stable enolate. |

| Solvent | Aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used to solvate the metal cation of the base and the resulting enolate. |

| Steric Hindrance | The steric bulk of the base and the substrate can influence the regioselectivity of deprotonation. |

Alkylation and Arylation at α-Carbons

Once formed, the enolate of this compound can react with various electrophiles in alkylation and arylation reactions. These reactions are pivotal for introducing new carbon-carbon bonds at the α-position, thereby enabling the synthesis of more complex piperidine derivatives.

In a typical alkylation reaction, the enolate is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a new C-C bond. The efficiency of this reaction is dependent on the nature of the alkylating agent and the reaction conditions.

Arylation at the α-carbon is a more challenging transformation but can be achieved using specific methodologies, such as transition metal-catalyzed cross-coupling reactions. While less common than alkylation, these methods provide a route to α-aryl piperidinone structures.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies on the reactions of piperidine derivatives, including those involving enolates, have provided valuable insights into their reactivity. While specific mechanistic investigations exclusively focused on this compound are not extensively documented in publicly available literature, general principles from related systems can be applied.

For instance, the mechanism of acid-catalyzed halogenation of ketones, which proceeds through an enol intermediate, is well-established. This reaction involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then attacks the halogen, leading to the α-halogenated ketone.

Furthermore, computational and experimental studies on related piperidine syntheses, such as copper-catalyzed intramolecular C-H amination, have elucidated the intricate roles of catalysts and intermediates in these transformations. These studies highlight the importance of factors like ligand effects and the nature of the halide in directing the reaction pathway.

Stereochemical Analysis and Control in 2,2,6 Trimethyl Piperidin 4 One Derivatives

Conformational Preferences and Dynamics of Piperidin-4-one Rings

Chair and Non-Chair Conformations

The most stable conformation for the piperidine (B6355638) ring is typically the chair form, which minimizes angle and torsional strain. ias.ac.inasianpubs.orgchemrevlett.comresearchgate.net In this conformation, substituents can occupy either axial or equatorial positions. The chair conformation can undergo a "ring flip," where axial substituents become equatorial and vice versa. libretexts.org However, other, higher-energy conformations such as the twist-boat and boat forms can also exist, particularly in substituted or fused-ring systems. ias.ac.inchemrevlett.com The presence of an N-nitroso group, for example, can favor a twist-boat conformation. researchgate.net Computational studies have shown that for some N-acylpiperidines, a twist-boat conformation can be stabilized by protein-ligand interactions, although it is thermodynamically less favorable than the chair form. nih.gov

Influence of Methyl Substituents on Ring Conformation

The presence of methyl groups on the piperidin-4-one ring, as in 2,2,6-trimethyl-piperidin-4-one, significantly influences its conformational equilibrium. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric interactions with other ring atoms, a phenomenon known as A-strain. asianpubs.org In 2,6-diarylpiperidin-4-ones, for instance, the aryl groups predominantly adopt equatorial orientations in a chair conformation. asianpubs.orgresearchgate.net The introduction of a methyl group at the C-3 position can cause a flattening of the ring around the C(2)-C(3) bond. asianpubs.org The stereochemistry of the substituents plays a critical role; for example, in cis-3-alkyl-2,6-diarylpiperidin-4-ones, the molecule adopts a chair conformation with the alkyl and aryl groups in equatorial positions. researchgate.net

Diastereoselective Synthesis of Substituted Piperidin-4-ones

The synthesis of piperidin-4-ones with specific stereochemistry is a key challenge in organic synthesis. Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers within the molecule. One common approach is the Mannich reaction, which can be used to synthesize various substituted piperidin-4-ones. asianpubs.orgtsijournals.com For example, the condensation of an ethyl methyl ketone, a substituted aldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,6-diphenyl-4-piperidone derivatives. tsijournals.com Furthermore, intramolecular aza-Michael reactions have been developed for the diastereoselective synthesis of trans-2,6-disubstituted piperidines. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity. nih.gov

Enantioselective Methodologies for Chiral Piperidin-4-one Scaffolds

Creating piperidin-4-one derivatives with a specific absolute stereochemistry (enantioselectivity) is often essential for their application in areas like medicinal chemistry. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines. nih.gov For instance, a combination of a quinoline-based organocatalyst and a cocatalyst can facilitate the enantioselective synthesis of 2,5- and 2,6-disubstituted piperidines through an intramolecular aza-Michael reaction. nih.gov Another strategy involves the use of carbene catalysis in similar cyclization reactions to achieve good enantioselectivity. nih.gov These methods provide access to enantiomerically enriched piperidine building blocks that are valuable for the synthesis of complex target molecules. nih.gov

Stereochemical Assignment through Spectroscopic Techniques

Determining the precise three-dimensional structure of this compound derivatives relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: Proton NMR provides valuable information about the relative orientation of protons on the piperidine ring. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them. Large coupling constants (typically around 10-13 Hz) are indicative of a diaxial relationship between protons, which is characteristic of a chair conformation. asianpubs.org Smaller coupling constants suggest other arrangements, such as axial-equatorial or equatorial-equatorial.

¹³C NMR Spectroscopy: Carbon-13 NMR provides insights into the electronic environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by the nature and stereochemical orientation of the substituents. libretexts.orgoregonstate.edu For example, the chemical shift of a carbon atom can indicate whether an attached substituent is in an axial or equatorial position. In some cases, substituent chemical shift (SCS) effects can be used to predict chemical shifts, although this can be complex due to steric and electronic effects. nih.gov

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the signals in both ¹H and ¹³C NMR spectra. nih.gov These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons that are two or three bonds away, respectively. This detailed connectivity information is crucial for confirming the stereochemical assignment of complex piperidin-4-one derivatives. nih.gov

| Technique | Information Provided | Example Application in Piperidin-4-one Analysis |

| ¹H NMR | Dihedral angles between protons via coupling constants. | Distinguishing between axial and equatorial protons in a chair conformation. asianpubs.org |

| ¹³C NMR | Electronic environment of carbon atoms. | Determining the orientation of substituents based on chemical shifts. libretexts.orgoregonstate.edu |

| COSY | Correlation between coupled protons. | Identifying adjacent protons in the piperidine ring. nih.gov |

| HMQC | Correlation between protons and directly bonded carbons. | Assigning carbon signals based on known proton assignments. nih.gov |

| HMBC | Correlation between protons and carbons over 2-3 bonds. | Establishing long-range connectivity to confirm the overall structure. nih.gov |

Theoretical and Computational Chemistry Studies on 2,2,6 Trimethyl Piperidin 4 One

Quantum Chemical Calculations of Molecular Structure and Stability

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its relative stability. These calculations often involve geometry optimization, where the goal is to find the lowest energy conformation of the molecule.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. The B3LYP functional, a hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly employed for geometry optimization. researchgate.net In studies of similar piperidin-4-one derivatives, such as 3-methyl-2,6-diphenyl piperidin-4-one, DFT calculations have been used to determine optimized bond lengths and angles. researchgate.net For instance, the piperidine (B6355638) ring in these compounds typically adopts a chair conformation. researchgate.net

In a study on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, DFT calculations at the B3LYP/6-31+G(d) level of theory were performed to optimize the molecular structure. researchgate.net The results indicated that the butyl and fluorophenyl groups occupy equatorial positions on the piperidine ring, which is a lower energy and thus more stable conformation. researchgate.net

| Parameter | Optimized Value (Å/°) | Reference |

| Selected Bond Lengths (Å) | ||

| N1-C2 | 1.47 | researchgate.net |

| C2-C3 | 1.54 | researchgate.net |

| C3-C4 | 1.52 | researchgate.net |

| C4=O5 | 1.24 | researchgate.net |

| C4-C6 | 1.52 | researchgate.net |

| N1-H | ~1.0 | researchgate.net |

| **Selected Bond Angles (°) ** | ||

| C2-N1-C6 | 111.5 | researchgate.net |

| N1-C2-C3 | 110.2 | researchgate.net |

| C2-C3-C4 | 111.8 | researchgate.net |

| O5=C4-C3 | 123.1 | researchgate.net |

| Note: The data presented is for 3-methyl-2,6-diphenyl piperidin-4-one, a structurally related compound, as a representative example of DFT calculations on the piperidin-4-one scaffold. |

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. This is verified by the absence of imaginary frequencies. These calculations also provide theoretical vibrational spectra (infrared and Raman) that can be compared with experimental data for validation of the computational model. researchgate.net

For 3-methyl-2,6-diphenyl piperidin-4-one, the vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) method. researchgate.net The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method, leading to a good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide valuable tools to analyze the distribution of electrons within a molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

In a study of 3-methyl-2,6-diphenyl piperidin-4-one, the HOMO-LUMO energy gap was calculated to be -5.86 eV using the B3LYP/6-311++G(d,p) method. researchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For N,N'-diphenyl-6-piperidin-1-yl- researchgate.netnist.govnih.gov-triazine-2,4-diamine, another related compound, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule. nih.gov

| Parameter | Energy (eV) | Reference |

| HOMO Energy | -6.45 | researchgate.net |

| LUMO Energy | -0.59 | researchgate.net |

| HOMO-LUMO Energy Gap | 5.86 | researchgate.net |

| Note: The data presented is for 3-methyl-2,6-diphenyl piperidin-4-one. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface. Red regions indicate negative potential, associated with lone pairs and high electron density, and are prone to electrophilic attack. Blue regions represent positive potential, associated with atomic nuclei and electron-poor areas, indicating sites for nucleophilic attack.

For piperidin-4-one derivatives, the MEP surface typically shows a region of high negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles. researchgate.net The regions around the hydrogen atoms, particularly the N-H proton, exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer and hyperconjugative interactions, which contribute to molecular stability. These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO.

In studies of related piperidin-4-one compounds, NBO analysis has been used to understand the intramolecular charge transfer and delocalization of electron density. researchgate.net For example, the stability of the molecule can be attributed to hyperconjugative interactions, such as the delocalization of the lone pair of the nitrogen atom into adjacent anti-bonding orbitals. nih.gov This analysis provides quantitative information about the strength of these interactions in terms of stabilization energy. nih.gov

Computational Studies of Reaction Pathways and Mechanisms

Computational chemistry, particularly through the use of Density Functional Theory (DFT), offers a powerful lens for examining the intricate details of reaction mechanisms. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of reaction kinetics and thermodynamics.

While specific computational studies detailing the reaction pathways and mechanisms for the synthesis of 2,2,6-trimethyl-piperidin-4-one are not extensively available in the reviewed literature, the general principles of using computational methods for such analyses are well-established. For nitrogen-containing heterocycles, DFT calculations are frequently employed to investigate the mechanisms of their formation. These studies often involve mapping the reaction coordinates, calculating the activation energies, and determining the Gibbs free energy changes for each step of a proposed mechanism. Such computational investigations can elucidate the role of catalysts, the effect of substituents on reactivity, and the stereoselectivity of reactions.

For instance, in the study of related piperidine derivatives, computational methods have been used to explore reaction pathways such as cyclization and functionalization. These studies help in understanding the electronic and steric factors that govern the formation of the piperidine ring and the introduction of various substituents. The insights gained from these computational models are crucial for optimizing reaction conditions and designing novel synthetic routes.

Non-covalent Interactions in Crystal Networks (Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex network of non-covalent interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm), shape index, and curvedness onto the molecular surface, a detailed picture of the crystal packing can be obtained.

Although a specific Hirshfeld surface analysis for this compound is not readily found in the surveyed literature, studies on substituted piperidin-4-one derivatives provide significant insights into the types of non-covalent interactions that are likely to be important in the crystal structure of the target compound.

For example, in the crystal structure of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, H···H contacts account for a significant portion of the intermolecular interactions. nih.gov Similarly, in a series of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides, H···H interactions are the most prevalent. iucr.org

The following table summarizes the contributions of various intermolecular contacts to the Hirshfeld surface for some substituted piperidin-4-one derivatives, providing an indication of the interactions that could be expected in the crystal structure of this compound.

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Contacts (%) | Reference |

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | 74.2 | 18.7 | 7.0 | N···H/H···N = 0.1 | nih.gov |

| 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-1,3-diaza-spiro[4.5]decan-2-one | 65.9 | - | - | - | nih.gov |

| (E)-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide | - | - | - | Major contribution from H···H | iucr.org |

Data for specific contributions were not always available in the provided search results.

The fingerprint plots derived from Hirshfeld surface analysis provide a two-dimensional representation of the intermolecular contacts, with distinct spikes and patterns corresponding to specific types of interactions. These plots allow for a quantitative comparison of the packing environments in different crystal structures.

2,2,6 Trimethyl Piperidin 4 One As a Versatile Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems Utilizing the Piperidin-4-one Core

The inherent reactivity of the carbonyl group and the nitrogen atom within the 2,2,6-trimethyl-piperidin-4-one ring allows for its elaboration into a variety of complex heterocyclic structures, including fused and spirocyclic systems. These transformations often leverage the piperidinone as a central scaffold upon which additional rings are constructed.

Synthesis of Fused Heterocycles

The synthesis of fused heterocyclic systems from this compound typically involves reactions that form a new ring which shares one or more atoms with the parent piperidine (B6355638) ring. While specific examples starting directly from this compound are not extensively documented in readily available literature, general synthetic strategies for fusing rings onto a piperidine core are well-established. These methods can be adapted to the specific steric and electronic properties of the trimethylated scaffold.

One common approach involves the condensation of the piperidin-4-one with a bifunctional reagent. For instance, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazole (B372694) ring fused to the piperidine core. Similarly, condensation with a hydroxylamine (B1172632) derivative could yield a fused isoxazole. The general principle of these reactions involves the initial formation of an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent aromatization or rearrangement to afford the fused heterocyclic product. The presence of the methyl groups at the 2 and 6 positions of the piperidine ring can influence the regioselectivity of these cyclization reactions.

Another strategy for the synthesis of fused systems is through intramolecular cyclization of a pre-functionalized piperidine derivative. This involves initial modification of the piperidin-4-one, for example, by introducing a reactive side chain at the nitrogen atom or at the C-3 position, which can then undergo cyclization onto another part of the molecule. Palladium-catalyzed intramolecular C-H/N-H coupling reactions represent a powerful method for the formation of such fused systems, including pyrrolidines, indolines, and isoindolines. nih.gov

Preparation of Spirocyclic Compounds

The construction of spirocyclic compounds from this compound is a more widely explored area. In these molecules, a single carbon atom, the C-4 of the piperidine ring, is shared between the piperidine ring and a newly formed ring. These rigid, three-dimensional structures are of significant interest in medicinal chemistry.

A variety of synthetic methodologies have been employed to generate spirocyclic piperidines. whiterose.ac.uknih.gov These include:

Strecker Reaction: The reaction of 1-benzyl piperidin-4-one with aniline (B41778) and trimethylsilyl (B98337) cyanide yields a nitrile intermediate, which can be further elaborated into a spirocyclic imidazolinone. nih.gov

Radical Cyclization: Conditions employing a strongly reducing organic photoredox catalyst can be used to construct spirocyclic piperidines from linear aryl halide precursors. nih.gov

Ring-Closing Metathesis: This powerful reaction has been used to form the spirocyclic core of various natural products and other complex molecules. whiterose.ac.uk

[3+2] Cycloaddition: 1,3-dipolar cycloaddition reactions provide a convergent route to spirocyclic systems. whiterose.ac.uk

The following table summarizes representative examples of the synthesis of spirocyclic compounds derived from piperidin-4-one precursors. While not all examples start with the 2,2,6-trimethyl substituted variant, the methodologies are broadly applicable.

| Starting Material Analogue | Reagents and Conditions | Spirocyclic Product | Yield (%) | Reference |

| 1-Benzyl piperidin-4-one | 1. Aniline, Trimethylsilyl cyanide; 2. H₂SO₄; 3. N,N-Dimethylformamide dimethyl acetal; 4. Reduction; 5. H₂, Pd/C | Spirocyclic imidazolinone | Not Reported | nih.gov |

| Linear aryl halide precursor | Organic photoredox catalyst, Trialkylamine | Spirocyclic piperidine | Good | nih.gov |

| Diene precursor | Ring-closing metathesis | Spirocyclic piperidine | Excellent | whiterose.ac.uk |

| Isoxazolidine precursor | Microwave irradiation (184 °C) | 2-Spiropiperidine | Good | whiterose.ac.uk |

| α-Amino nitrile precursor | Reductive cyclization | 2-Spiropiperidine | Good | whiterose.ac.uk |

Role in the Synthesis of Scaffolds for Chemical Biology Research

The piperidin-4-one scaffold, including its 2,2,6-trimethyl derivative, is a valuable starting point for the synthesis of molecules used in chemical biology research. These scaffolds can be functionalized to create libraries of compounds for screening against biological targets or to develop specific molecular probes. The inherent drug-like properties of the piperidine ring make it an attractive core for the development of new therapeutic agents. researchgate.net

Derivatives of piperidin-4-one have been investigated for a wide range of biological activities, including as antimicrobial and antifungal agents. biomedpharmajournal.org For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant antimicrobial activity. biomedpharmajournal.org The ability to readily modify the piperidin-4-one core allows for the systematic exploration of structure-activity relationships (SAR), a key process in drug discovery.

The rigid, three-dimensional nature of spirocyclic compounds derived from piperidin-4-ones makes them particularly interesting for probing protein-protein interactions and for the design of enzyme inhibitors. The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase (ACC) inhibitors is a notable example. nih.gov

Strategies for Expanding Molecular Complexity from the this compound Moiety

Several strategies can be employed to expand the molecular complexity of the this compound moiety, transforming this relatively simple building block into more elaborate and functionally diverse molecules. These strategies often focus on leveraging the reactivity of the ketone and the secondary amine.

One key strategy is Diversity-Oriented Synthesis (DOS) , which aims to generate a wide range of structurally diverse molecules from a common starting material. Anion Relay Chemistry (ARC) is a powerful tactic within DOS that can be used to create highly substituted piperidines with multiple stereocenters. nih.gov This approach allows for the introduction of various substituents at different positions of the piperidine ring in a controlled manner.

Another approach involves a deconstruction-reconstruction strategy . This method involves the cleavage of the piperidine ring to form a linear intermediate, which can then be subjected to various cyclization reactions to generate new heterocyclic scaffolds. This allows for "scaffold hopping," where the initial piperidine core is transformed into a different heterocyclic system, thereby expanding the accessible chemical space.

Furthermore, the ketone functionality of this compound can be transformed into a variety of other functional groups. For example, reduction of the ketone yields the corresponding alcohol, which can be further functionalized. The ketone can also be converted into an enamine or enolate, which can then participate in a range of carbon-carbon bond-forming reactions to introduce new substituents at the C-3 or C-5 positions.

Finally, the secondary amine can be functionalized through N-alkylation, N-acylation, or N-arylation reactions. This allows for the introduction of a wide variety of substituents on the nitrogen atom, which can be used to modulate the physicochemical properties of the molecule or to introduce new reactive handles for further diversification.

Advanced Spectroscopic and Structural Elucidation Techniques for Piperidin 4 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

One-dimensional NMR techniques like ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for initial structural assignment.

¹H NMR provides information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In a typical spectrum of a piperidin-4-one derivative, distinct signals would be expected for the methyl protons, the methylene (B1212753) (CH₂) protons adjacent to the carbonyl group, and the proton on the nitrogen atom (N-H).

¹³C NMR provides information on the number of different types of carbon atoms and their electronic environments. Key signals include those for the carbonyl carbon (C=O), the quaternary carbons, the methylene carbons, and the methyl carbons. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.

Table 1: Representative ¹H and ¹³C NMR Data for 2,2,6,6-Tetramethyl-piperidin-4-one Data presented is for the representative compound and may vary for 2,2,6-trimethyl-piperidin-4-one.

| Nucleus | Atom | Chemical Shift (δ) in ppm | Description |

| ¹³C NMR | C=O | ~210 | Carbonyl Carbon |

| ¹³C NMR | C2/C6 | ~59 | Quaternary carbons adjacent to Nitrogen |

| ¹³C NMR | C3/C5 | ~53 | Methylene carbons |

| ¹³C NMR | Methyl Carbons | ~29 | Four equivalent methyl carbons |

| ¹H NMR | N-H | Variable | Amine proton (broad singlet) |

| ¹H NMR | C3-H/C5-H | ~2.4 | Methylene protons (singlet) |

| ¹H NMR | Methyl Protons | ~1.2 | Methyl protons (singlet) |

2D NMR techniques are employed to resolve complex spectra and establish definitive correlations between atoms, which is essential for confirming the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the proton-proton connectivity within the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. researchgate.net This is a highly sensitive method to definitively assign the carbon signals based on their attached, and often more easily assigned, proton signals. researchgate.net For instance, the proton signals of the methylene groups would show a direct correlation to their corresponding carbon signals in the HSQC spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). nih.gov It is invaluable for piecing together the molecular skeleton by connecting different spin systems. For example, correlations would be expected from the methyl protons to the quaternary carbons (C2/C6) and the adjacent methylene carbons (C3/C5). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. For piperidin-4-one derivatives, NOESY can confirm the chair conformation of the ring by showing spatial proximity between axial and equatorial protons on different carbons.

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration Determination

Single Crystal X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous proof of a molecule's constitution and absolute configuration by mapping electron density to reveal the exact positions of atoms in space.

For piperidin-4-one derivatives, XRD analysis confirms several key structural features:

Molecular Connectivity: It provides definitive proof of the atomic connections, confirming the synthesized structure.

Ring Conformation: The piperidine (B6355638) ring is known to adopt various conformations, most commonly a chair or a boat form. chemrevlett.comnih.gov XRD studies on related compounds, such as 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, have confirmed that the piperidine ring adopts a chair conformation, which is generally the most stable arrangement. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained, which can reveal information about bond strain or electronic effects within the molecule.

Intermolecular Interactions: XRD elucidates how molecules are packed in the crystal lattice, revealing intermolecular forces like hydrogen bonding. nih.gov

Table 2: Representative Crystal Data for a Piperidin-4-one Derivative (1,3-Dimethyl-2,6-diphenylpiperidin-4-one) This data illustrates typical parameters obtained from an XRD experiment. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9201 |

| b (Å) | 10.9749 |

| c (Å) | 12.8247 |

| α (°) | 80.2961 |

| β (°) | 86.673 |

| γ (°) | 76.4499 |

| Volume (ų) | 798.30 |

| Z (molecules/unit cell) | 2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

For a piperidin-4-one structure, the IR spectrum is characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band is observed for the carbonyl group of the ketone, typically in the region of 1700-1725 cm⁻¹. The presence of a halogen on an adjacent carbon can shift this absorption to a higher frequency (1725-1741 cm⁻¹).

N-H Stretch: A moderate absorption band in the range of 3300-3500 cm⁻¹ corresponds to the N-H bond of the secondary amine. This peak is often broader than O-H stretches.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the aliphatic methyl and methylene groups are found just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration for the C-N bond of the amine typically appears in the 1020-1250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 2,2,6,6-Tetramethyl-piperidin-4-one Data is for the representative compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | ~1715 | Strong, Sharp |

| Amine | N-H Stretch | ~3350 | Moderate, Broad |

| Alkane | C-H Stretch | 2850-2990 | Strong |

| Amine | C-N Stretch | 1100-1250 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

In a typical electron ionization (EI) mass spectrum of 2,2,6,6-tetramethyl-piperidin-4-one, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (155.24 g/mol ). nist.govnist.gov The molecule then undergoes fragmentation, and the resulting charged fragments are detected. Common fragmentation pathways for piperidine derivatives include alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. For this compound, a prominent fragment is often observed at m/z 140, corresponding to the loss of a methyl group (CH₃).

Table 4: Expected Mass Spectrometry Data for 2,2,6,6-Tetramethyl-piperidin-4-one Data is for the representative compound. nist.govnist.gov

| m/z Value | Assignment | Description |

| 155 | [M]⁺ | Molecular Ion |

| 140 | [M-CH₃]⁺ | Loss of a methyl group |

| 98 | [M-C₄H₉]⁺ | Alpha-cleavage and subsequent fragmentation |

| 83 | [M-C₄H₈O]⁺ | Fragmentation involving the carbonyl group |

Q & A

Q. What are the optimal synthetic routes for 2,2,6-Trimethyl-piperidin-4-one, and how can reaction conditions be systematically optimized?

To synthesize this compound, researchers often employ catalytic methods under controlled conditions. For example, analogous piperidin-4-one derivatives are synthesized using hydrogen peroxide in aqueous media at 57–63°C for 4 hours, with variations in catalysts (e.g., HCl, HNO₃, or phosphate salts) to modulate yields . Optimization involves adjusting reaction parameters such as temperature, catalyst concentration, and reaction time. Gas chromatography (GC) is recommended for monitoring reaction progress and purity assessment .

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization typically combines spectroscopic and crystallographic methods:

- NMR and MS : Confirm molecular structure and purity, particularly for identifying methyl group configurations .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for related piperidin-4-one derivatives (e.g., 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one) .

- FTIR : Validates functional groups, such as the ketone moiety at the 4-position .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

Stability studies recommend storage at 0–6°C in airtight containers to prevent degradation . Reactive intermediates (e.g., chloroacetyl derivatives) require inert atmospheres (N₂/Ar) and moisture-free conditions . Safety protocols emphasize fume hood use, PPE (gloves, goggles), and neutralization of acidic byproducts .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?

Piperidin-4-one derivatives exhibit stereospecific bioactivity. For instance, (4E)-1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene derivatives show enhanced anticancer and antibacterial properties due to planar ketone configurations and substituent positioning . Computational modeling (e.g., DFT) and in vitro assays can correlate stereoelectronic effects with target binding (e.g., enzyme inhibition) .

Q. What methodologies are effective for studying environmental interactions of this compound, such as adsorption on indoor surfaces?

Advanced microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) can track adsorption dynamics on silica or polymer surfaces . Reactivity with indoor oxidants (e.g., ozone) is assessed via GC-MS to identify degradation products . Environmental fate studies require controlled chamber experiments simulating humidity and temperature gradients .

Q. How can researchers mitigate challenges in synthesizing reactive intermediates of this compound?

Reactive intermediates (e.g., chloroacetyl or nitroso derivatives) demand stepwise protocols:

Q. What strategies resolve contradictions in reported bioactivity data for piperidin-4-one analogs?

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Batch reproducibility : Implement HPLC purity checks (>98%) and quantify trace solvents (e.g., DMSO residuals) .

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., antimicrobial IC₅₀ values) .

Methodological Guidance

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound?

- Variable substituent libraries : Synthesize analogs with modified methyl or aryl groups .

- In silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cytochrome P450 .

- Dose-response assays : Establish EC₅₀/IC₅₀ values across concentrations (e.g., 0.1–100 μM) .

Q. What analytical techniques are recommended for resolving crystallographic ambiguities in piperidin-4-one derivatives?

- Single-crystal X-ray diffraction : Resolves absolute configuration, as applied to 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one (R factor = 0.051) .

- Electron density maps : Identify disorder in methyl group orientations .

- Powder XRD : Confirms polymorphic forms, critical for patent applications .

Q. How can environmental and health hazards of this compound be assessed in compliance with regulatory standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.